

Application Notes and Protocols for PD 174265

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Compound of Interest

Compound Name: PD 174265

Cat. No.: B15615081

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Introduction

PD 174265 is a potent, cell-permeable, and reversible ATP-competitive inhibitor of the Epidermal Growth Factor Receptor (EGFR) tyrosine kinase.[1][2] With an IC_{50} value of 450 pM, it serves as a highly selective tool for studying EGFR-mediated signaling pathways and for potential applications in antitumor research.[1][2] Its reversible nature makes it a valuable compound for comparative studies with irreversible EGFR inhibitors.[3] This document provides detailed protocols for the preparation of **PD 174265** stock solutions and summarizes its key chemical and biological properties.

Data Presentation

Chemical and Physical Properties of **PD 174265**

Property	Value	Source
Molecular Formula	C ₁₇ H ₁₅ BrN ₄ O	[1][4]
Molecular Weight	371.23 g/mol	[1]
CAS Number	216163-53-0	[1][4]
Appearance	Yellow solid	[1]
Purity	≥97% (HPLC)	[1]
Solubility	DMSO: 200 mg/mL[1][2], 100 mM[4], 10 mg/mL[3] DMF: 30 mg/mL[3] Ethanol: 1 mg/mL[3]	Multiple Sources
Storage Temperature	-20°C	[1][3][4]

Biological Activity

Target	IC ₅₀	Source
EGFR Tyrosine Kinase	0.45 nM (450 pM)	[1][2][4]
EGF-induced Tyrosine Phosphorylation in cells	39 nM	[3]
Heregulin-induced Tyrosine Phosphorylation in cells	220 nM	[3]

Experimental Protocols

Protocol for Preparing **PD 174265** Stock Solution

This protocol describes the preparation of a 10 mM stock solution of **PD 174265** in DMSO.

Materials:

- **PD 174265** powder
- Anhydrous Dimethyl Sulfoxide (DMSO)

- Sterile microcentrifuge tubes or cryovials
- Calibrated micropipettes and sterile tips
- Vortex mixer
- Analytical balance

Procedure:

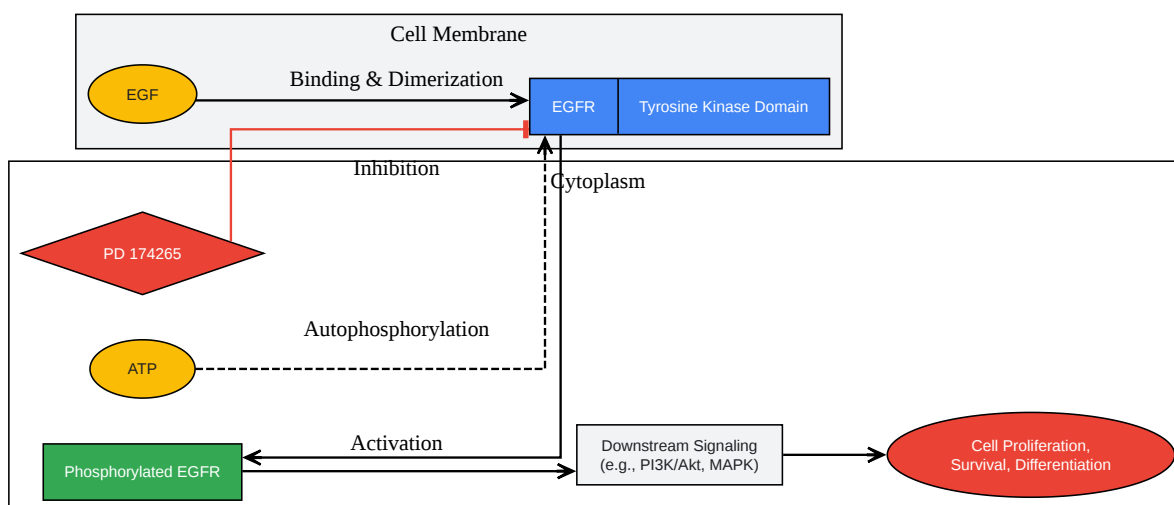
- **Acclimatization:** Before opening, allow the vial of **PD 174265** powder to equilibrate to room temperature for at least 15-20 minutes. This prevents condensation of moisture onto the compound.
- **Weighing:** Tare a sterile microcentrifuge tube on an analytical balance. Carefully weigh the desired amount of **PD 174265** powder. For example, to prepare 1 mL of a 10 mM stock solution, weigh out 0.371 mg of **PD 174265** (Molecular Weight = 371.23 g/mol).
- **Dissolution:** Add the appropriate volume of anhydrous DMSO to the microcentrifuge tube containing the **PD 174265** powder. To continue the example, add 100 μ L of DMSO to the 0.371 mg of powder to achieve a final concentration of 10 mM.
- **Solubilization:** Close the tube tightly and vortex thoroughly for 1-2 minutes until the compound is completely dissolved. Gentle warming in a water bath (37°C) for a few minutes can aid in dissolution if necessary.
- **Aliquoting:** To avoid repeated freeze-thaw cycles, it is recommended to aliquot the stock solution into smaller, single-use volumes in sterile cryovials.[\[1\]](#)[\[2\]](#)
- **Storage:** Store the aliquoted stock solutions at -20°C.[\[1\]](#)[\[3\]](#)[\[4\]](#) When stored properly, stock solutions are stable for up to 3 months.[\[1\]](#)[\[2\]](#)

Note on Solvent Choice: While **PD 174265** is soluble in DMF and to a lesser extent in ethanol, DMSO is the most commonly used solvent for preparing high-concentration stock solutions.[\[1\]](#)[\[3\]](#)[\[4\]](#) Ensure the final concentration of the solvent in your experimental system is compatible with your cells or assay.

Mandatory Visualizations

Mechanism of Action: Inhibition of EGFR Signaling

PD 174265 acts as an ATP-competitive inhibitor of the EGFR tyrosine kinase. Upon binding of a ligand such as Epidermal Growth Factor (EGF), the EGFR dimerizes and autophosphorylates its tyrosine residues, initiating downstream signaling cascades that regulate cell proliferation, survival, and differentiation. **PD 174265** binds to the ATP-binding pocket of the EGFR kinase domain, preventing ATP from binding and thereby inhibiting autophosphorylation and the subsequent activation of downstream pathways.

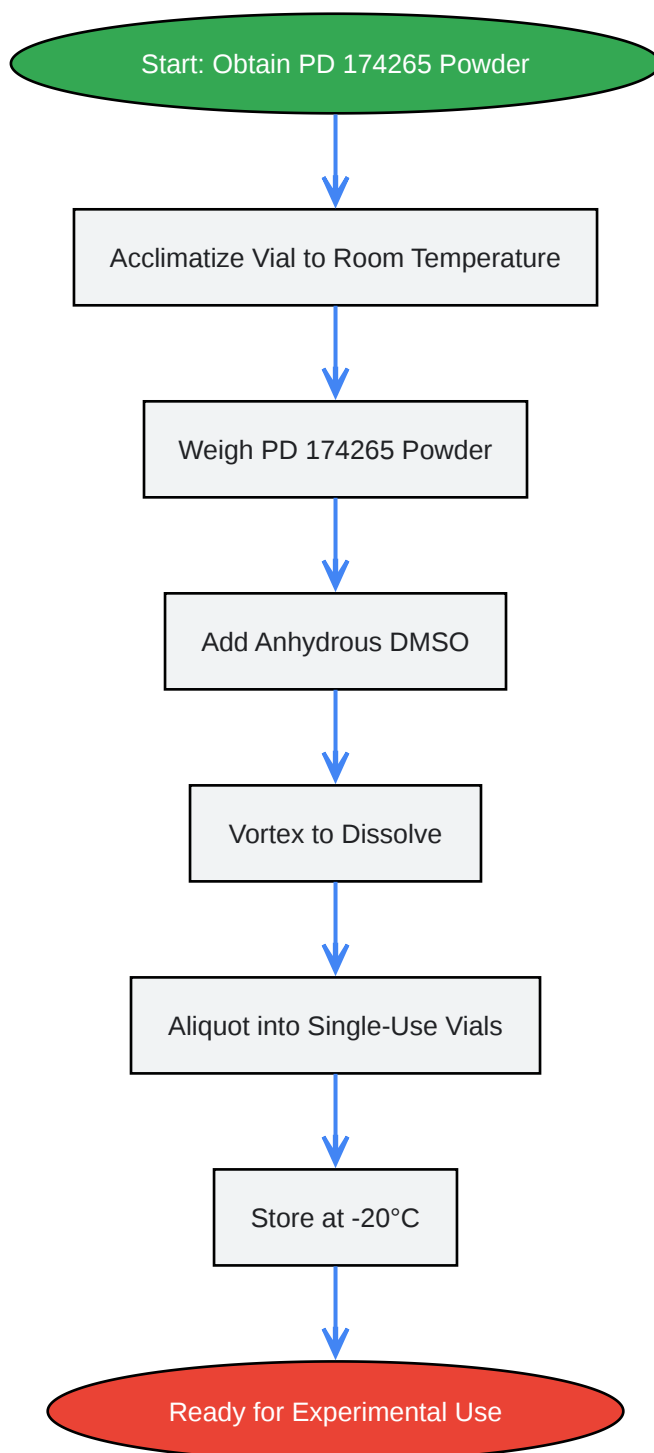


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Caption: EGFR Signaling Pathway Inhibition by **PD 174265**.

Experimental Workflow: **PD 174265** Stock Solution Preparation

The following diagram illustrates the key steps involved in the preparation of a **PD 174265** stock solution.



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Caption: Workflow for Preparing **PD 174265** Stock Solution.

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